molecular formula C25H22ClN3O2S B2978783 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone CAS No. 922601-35-2

(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone

Cat. No.: B2978783
CAS No.: 922601-35-2
M. Wt: 463.98
InChI Key: XSRBIFYGBGTIIG-UHFFFAOYSA-N
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Description

The compound (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone is a complex organic molecule featuring a benzothiazole ring, a piperazine moiety, and a phenoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Corresponding alcohols from the reduction of the carbonyl group.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

Biologically, the compound has shown promise in inhibiting certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets like enzymes and receptors is of particular interest .

Medicine

In medicine, the compound’s anti-inflammatory and antimicrobial properties are being explored. It has shown efficacy in reducing inflammation in vitro and in vivo, and its antimicrobial activity makes it a potential candidate for treating infections .

Industry

Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production and application .

Mechanism of Action

The mechanism of action of (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone involves its interaction with specific molecular targets. It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, its antimicrobial action may involve the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

  • (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone
  • (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone

Uniqueness

Compared to similar compounds, (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone stands out due to its phenoxyphenyl group, which enhances its lipophilicity and potentially its ability to cross cell membranes. This structural feature may contribute to its higher efficacy in biological systems .

Biological Activity

The compound (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H23ClN4O3C_{21}H_{23}ClN_{4}O_{3}, with a molecular weight of approximately 411.88 g/mol. Its structure includes a piperazine ring, a benzo[d]thiazole moiety, and a phenoxy group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been suggested that it may act as an inhibitor for specific enzymes or receptors involved in disease pathways. Research indicates that compounds with similar structures have shown activity against cyclooxygenase enzymes, which are crucial in inflammatory processes.

Antidepressant and Anxiolytic Effects

Recent studies have identified derivatives of this compound that exhibit dual action on serotonin receptors and transporters, indicating potential antidepressant and anxiolytic properties. These findings suggest that the compound could be developed as a new class of antidepressants.

Anti-inflammatory Activity

The compound's structural features allow it to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. Its interaction with cyclooxygenase enzymes may contribute to this effect.

Antitumor Potential

Research has demonstrated that thiazole derivatives exhibit significant anti-tumor activity. The mechanism may involve inhibition of key signaling pathways in cancer cells, making it a candidate for further investigation in oncology .

Case Studies and Research Findings

  • Study on Serotonin Receptor Interaction
    • A study evaluated the interaction of similar compounds with serotonin receptors, demonstrating enhanced binding affinity and selectivity compared to traditional antidepressants. This suggests that the compound may provide therapeutic benefits with fewer side effects.
  • Anti-inflammatory Mechanism Investigation
    • Experimental models showed that the compound reduced inflammatory markers in vitro, supporting its potential use in treating inflammatory diseases. The study highlighted the importance of structure-activity relationships in optimizing anti-inflammatory effects.
  • Antitumor Activity Assessment
    • In vitro assays revealed that derivatives of this compound inhibited proliferation in various cancer cell lines. The observed effects were linked to apoptosis induction and cell cycle arrest, indicating a promising avenue for cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeEvidence/FindingsReferences
AntidepressantDual action on serotonin receptors; potential for new antidepressants
AnxiolyticSimilar compounds show anxiolytic properties
Anti-inflammatoryInhibition of cyclooxygenase; reduced inflammatory markers
AntitumorInduction of apoptosis; inhibition of cancer cell proliferation

Properties

IUPAC Name

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2S/c1-17-10-11-21(26)23-22(17)27-25(32-23)29-14-12-28(13-15-29)24(30)18-6-5-9-20(16-18)31-19-7-3-2-4-8-19/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRBIFYGBGTIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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